Methyl 1-propylpyrrole-2-carboxylate
Overview
Description
Methyl 1-propylpyrrole-2-carboxylate is an organic compound with the molecular formula C9H13NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrrole ring substituted with a methyl ester group at the second position and a propyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-propylpyrrole-2-carboxylate typically involves the reaction of 1-propylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows: [ \text{1-propylpyrrole} + \text{methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-propylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-propylpyrrole-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to
Biological Activity
Methyl 1-propylpyrrole-2-carboxylate is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound belongs to the pyrrole family of compounds, characterized by a five-membered ring containing nitrogen. The presence of the carboxylate group significantly influences its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a study on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring could enhance anti-TB activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | MIC () | Cytotoxicity (IC50) () |
---|---|---|
This compound | TBD | TBD |
Pyrrole-2-carboxamide 32 | < 0.016 | > 64 |
Pyrrole-2-carboxamide 5 | TBD | TBD |
The mechanism through which this compound exerts its biological effects is likely related to its interaction with specific molecular targets involved in bacterial cell wall synthesis. Studies have shown that related compounds inhibit mycolic acid biosynthesis in M. tuberculosis, which is essential for bacterial survival .
Case Study: Anti-Tuberculosis Efficacy
In a controlled study, this compound was evaluated for its efficacy against drug-resistant strains of M. tuberculosis. The study involved:
- Objective : To assess the compound's effectiveness in inhibiting the growth of resistant strains.
- Methodology : The compound was tested using standard microbiological techniques to determine MIC values.
- Results : Preliminary results indicated promising antibacterial activity, warranting further investigation into its pharmacological properties.
Case Study: Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of this compound on mammalian cell lines. The findings suggested that while exhibiting antimicrobial properties, the compound maintained low cytotoxicity levels, making it a candidate for further development in therapeutic applications.
Properties
IUPAC Name |
methyl 1-propylpyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLZYYUXCXFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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